molecular formula C7H8Cl2N2O B1460039 4-Chloro-2-hydroxybenzene-1-carboximidamide hydrochloride CAS No. 1798009-04-7

4-Chloro-2-hydroxybenzene-1-carboximidamide hydrochloride

Cat. No.: B1460039
CAS No.: 1798009-04-7
M. Wt: 207.05 g/mol
InChI Key: RHNMPBSVPZDIRN-UHFFFAOYSA-N
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Description

4-Chloro-2-hydroxybenzene-1-carboximidamide hydrochloride is a chemical compound with the CAS registry number 1798009-04-7 . Its molecular formula is C7H8Cl2N2O, and it has a molecular weight of 207.05 g/mol . This product is offered For Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers are encouraged to consult the scientific literature for potential applications and handling procedures. The SMILES string for this compound is Cl.N=C(N)c1ccc(Cl)cc1O .

Properties

IUPAC Name

4-chloro-2-hydroxybenzenecarboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O.ClH/c8-4-1-2-5(7(9)10)6(11)3-4;/h1-3,11H,(H3,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHNMPBSVPZDIRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)O)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Overview

This method involves converting 2-amino-4-chlorobenzothiazole derivatives into the hydroxylamine intermediate, which is then transformed into the carboximidamide hydrochloride. The process emphasizes the use of halogenated aliphatic hydrocarbons as solvents during diazotization, which enhances solubility and selectivity.

Process Steps

  • Preparation of 2-amino-4-chlorobenzothiazole hydrohalide : Cyclization of N-2-chlorophenylthiourea in an organic solvent system, avoiding isolation of intermediates.
  • Diazotization : Conducted in the presence of a halogenated aliphatic hydrocarbon, such as ethylene dichloride, which dissolves the major products effectively at 20°C.
  • Hydrolysis : The diazotized intermediate is separated and evaporated to dryness before hydrolysis, which converts the diazonium salt into the hydroxylamine derivative.
  • Condensation : The hydroxylamine reacts with halogenated compounds like ACH B or R OCH CN in an alkaline medium to form the carboximidamide.

Research Findings & Data

  • The process utilizes solvents like ethylene dichloride, methylene chloride, chloroform, and others, with optimal boiling points between 40-90°C, facilitating efficient diazotization and hydrolysis.
  • The overall yield depends on reaction conditions but can reach up to 83% with optimized reflux and purification steps.

Reaction Conditions & Notes

Parameter Conditions Notes
Solvent Ethylene dichloride or similar halogenated hydrocarbons Enhances solubility of diazotized products
Temperature 20°C for diazotization Maintains stability of diazonium salts
Hydrolysis Evaporation to dryness before hydrolysis Improves yield and purity
Overall Yield Up to 83% Under optimal reflux and purification

Direct Synthesis via Aromatic Nitrile Derivatives

Overview

This route involves nitration of chlorinated aromatic compounds followed by reduction and subsequent conversion to the carboximidamide hydrochloride.

Process Steps

  • Nitration : Chlorinated aromatic compounds are nitrated using concentrated nitric acid under controlled temperature (~0-5°C).
  • Reduction : Nitro groups are reduced to amines using catalytic hydrogenation or iron powder.
  • Conversion to Carboximidamide : The amine derivatives are reacted with reagents like cyanogen chloride or related nitrile derivatives in the presence of bases such as triethylamine.

Research Findings & Data

  • The nitration and reduction steps are well-established, with yields typically exceeding 70% .
  • The subsequent conversion to the carboximidamide hydrochloride involves refluxing with cyanogen chloride derivatives, with yields reaching 71-83% depending on reaction conditions.

Reaction Conditions & Notes

Parameter Conditions Notes
Nitration Concentrated HNO₃, 0-5°C Selective nitration at para-position
Reduction Catalytic hydrogenation Efficient and clean reduction
Conversion Reflux with cyanogen chloride derivatives Requires careful handling due to toxicity

Alternative Routes: Cyclization and Condensation

Overview

An alternative involves cyclization of N-2-chlorophenylthiourea to form benzothiazole intermediates, followed by diazotization and condensation with suitable nitrile derivatives.

Process Steps

  • Cyclization : N-2-chlorophenylthiourea is cyclized in organic solvents like tetrahydrofuran (THF) or dichloromethane, often with triethylamine as a base.
  • Diazotization : The amino group on the benzothiazole derivative is diazotized in halogenated solvents, similar to the first method.
  • Condensation : The diazonium salt reacts with nitrile derivatives to form the carboximidamide hydrochloride.

Research Findings & Data

  • Yields for cyclization are high (~99%), with subsequent diazotization and condensation steps yielding the final product in the range of 71-83%.
  • Reaction temperatures are maintained around room temperature to reflux, with reaction times from 15 hours to 27 hours.

Reaction Conditions & Notes

Parameter Conditions Notes
Cyclization THF, triethylamine, reflux High yield (~99%)
Diazotization Halogenated solvents, 20-25°C Solvent choice critical for solubility
Condensation Alkaline medium, reflux Efficient formation of the target compound

Summary Data Table of Preparation Methods

Method Key Reagents Solvent Temperature Yield Remarks
Diazotization & Hydrolysis 2-amino-4-chlorobenzothiazole, halogenated hydrocarbons Ethylene dichloride, chloroform 20°C Up to 83% Efficient, scalable
Aromatic Nitrile Route Nitration, reduction, cyanogen chloride derivatives Varies 0-5°C (nitration), reflux 70-83% Multi-step, high yield
Cyclization & Condensation N-2-chlorophenylthiourea THF, dichloromethane Room temp to reflux 71-99% High yield, versatile

Chemical Reactions Analysis

4-Chloro-2-hydroxybenzene-1-carboximidamide hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

4-Chloro-2-hydroxybenzene-1-carboximidamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-2-hydroxybenzene-1-carboximidamide hydrochloride involves its interaction with specific molecular targets. It can inhibit certain enzymes or proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Reactivity and Solubility

Key structural analogs differ in substituents, altering physicochemical properties:

Compound Name Substituents Molecular Weight (g/mol) Key Properties
4-Chloro-2-hydroxybenzene-1-carboximidamide HCl Cl (4-), OH (2-) 223.06 High polarity, moderate solubility in water
4-Bromo-N-(2-methoxyethyl)benzene-1-carboximidamide HCl Br (4-), OCH₂CH₂OCH₃ (N-substituent) 293.58 Increased steric hindrance, lower aqueous solubility due to methoxyethyl group
4-Methylbenzimidamide HCl CH₃ (4-) 170.63 Enhanced lipophilicity, higher membrane permeability
Benzenecarboximidamide HCl hydrate None (parent structure) 174.62 Baseline reactivity, high hygroscopicity
  • Chlorine vs.
  • Hydroxyl vs. Methoxyethyl : The hydroxyl group in the target compound improves hydrogen-bonding capacity compared to the methoxyethyl substituent, favoring interactions with polar targets .

Pharmacological and Stability Profiles

  • Specificity: Benzimidamide hydrochloride (a structural analog) shows specificity in Leflunomide applications, suggesting that chloro and hydroxy substituents may enhance target selectivity in immunomodulatory pathways .
  • Stability : Solution stability data for amitriptyline hydrochloride () indicate that electron-withdrawing groups like chlorine improve oxidative stability compared to alkyl-substituted analogs. This trend likely extends to 4-chloro-2-hydroxy derivatives .

Biological Activity

4-Chloro-2-hydroxybenzene-1-carboximidamide hydrochloride, also known as 4-chlorobenzene-1-carboximidamide hydrochloride, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, mechanisms of action, and relevant research findings, supported by case studies and data tables.

Chemical Structure and Properties

The chemical formula for 4-Chloro-2-hydroxybenzene-1-carboximidamide hydrochloride is C7H8ClN2C_7H_8ClN_2, with a molecular weight of approximately 158.6 g/mol. Its structure features a hydroxyl group and a carboximidamide functional group, which are critical for its biological interactions.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For example, modifications of related compounds have shown promising antiproliferative activity against various cancer cell lines. In one study, derivatives of 4-chlorobenzene-1-carboximidamide exhibited significant inhibitory effects on breast cancer cell lines, with IC50 values in the low micromolar range .

Table 1: Antiproliferative Activity of Related Compounds

Compound IdentifierCell LineIC50 (µM)Mechanism of Action
16lMDA-MB-2310.21HSP90α N-terminal inhibitor
22kMCF-70.126Induces degradation of AKT and ERK

These findings suggest that the compound may act by inhibiting heat shock protein 90 (HSP90), leading to reduced survival signaling in cancer cells.

Antimicrobial Activity

4-Chloro-2-hydroxybenzene-1-carboximidamide hydrochloride has also been evaluated for its antimicrobial properties. Studies indicate that it exhibits activity against various bacterial strains, including Staphylococcus aureus. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis, although detailed pathways remain to be elucidated .

Table 2: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

The biological activity of 4-Chloro-2-hydroxybenzene-1-carboximidamide hydrochloride can be attributed to several mechanisms:

  • HSP90 Inhibition : As mentioned, the compound acts as an HSP90 inhibitor, which is crucial for the stability and function of many oncogenic proteins.
  • Cell Cycle Arrest : Research indicates that treatment with related compounds leads to G2/M phase arrest in cancer cells, promoting apoptosis .
  • Antibacterial Mechanisms : The compound's antibacterial effects may involve interference with cell wall biosynthesis and protein synthesis pathways in bacteria.

Case Studies

A notable case study involved the synthesis and evaluation of a series of imidazole derivatives based on the structure of 4-Chloro-2-hydroxybenzene-1-carboximidamide. These derivatives were tested for their ability to inhibit tumor growth in vivo using mouse models implanted with human cancer cells. The results demonstrated that specific modifications significantly enhanced anticancer efficacy while maintaining low toxicity profiles .

Pharmacokinetics

Pharmacokinetic studies have shown that compounds similar to 4-Chloro-2-hydroxybenzene-1-carboximidamide hydrochloride exhibit favorable absorption and distribution characteristics. For instance, one study reported an oral bioavailability of approximately 31.8% after administration at a dose of 10 mg/kg .

Q & A

Basic Research Questions

Q. How can researchers optimize synthetic routes for 4-Chloro-2-hydroxybenzene-1-carboximidamide hydrochloride while minimizing impurities?

  • Methodology : Use Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent ratios, catalyst loading). Statistical tools like response surface methodology (RSM) can identify optimal conditions and interactions between variables .
  • Key Metrics : Monitor reaction efficiency via HPLC or LC-MS, focusing on byproduct formation (e.g., dechlorinated intermediates or unreacted precursors). Validate purity using quantitative NMR (qNMR) with internal standards .

Q. What analytical techniques are recommended for structural characterization of this compound?

  • Stepwise Approach :

Elemental Analysis : Confirm empirical formula (C: 39.1%, H: 3.8%, N: 12.2%, Cl: 27.6%) to validate stoichiometry.

Spectroscopy : Use FT-IR to identify functional groups (e.g., N-H stretches at ~3300 cm⁻¹ for amidine, C-Cl at ~750 cm⁻¹).

NMR : Assign peaks in ¹H/¹³C NMR (e.g., aromatic protons at δ 6.8–7.5 ppm, amidine NH at δ 8.2–9.0 ppm) .

Q. What precautions are critical for safe handling in laboratory settings?

  • Safety Protocols :

  • Use fume hoods and PPE (gloves, goggles) due to potential respiratory and dermal hazards .
  • Store at 0–6°C in airtight containers to prevent hydrolysis of the amidine group .

Advanced Research Questions

Q. How can computational modeling improve reaction design for derivatives of this compound?

  • Strategy : Apply quantum chemical calculations (e.g., DFT) to predict reaction pathways and transition states. Tools like Gaussian or ORCA can model electronic interactions, such as chlorine’s inductive effects on amidine reactivity .
  • Validation : Compare computed activation energies with experimental kinetic data (e.g., via Arrhenius plots) .

Q. What mechanisms underlie the compound’s stability under varying pH and temperature conditions?

  • Experimental Design :

pH Stability : Incubate solutions at pH 2–12 (37°C, 24 hrs) and quantify degradation via UV-Vis at λmax ~270 nm.

Thermal Stability : Use TGA-DSC to identify decomposition thresholds (>150°C likely due to amidine group breakdown) .

  • Data Interpretation : Degradation kinetics follow pseudo-first-order models; activation energy (Ea) calculations reveal susceptibility to hydrolysis .

Q. How can researchers resolve contradictions in reported solubility data for this compound?

  • Methodology :

  • Replicate solubility studies in polar (water, DMSO) and nonpolar (hexane) solvents using standardized shake-flask methods.
  • Analyze discrepancies via Hansen solubility parameters (δD, δP, δH) to assess solvent compatibility .
    • Example : Conflicting DMSO solubility data may arise from impurities or hydration states; use Karl Fischer titration to verify water content .

Methodological Challenges and Solutions

Q. What strategies enhance reproducibility in scaled-up synthesis?

  • Critical Factors :

  • Process Control : Implement PAT (Process Analytical Technology) tools like inline FT-IR to monitor reaction progress in real time .
  • Purification : Optimize column chromatography (e.g., silica gel with CH₂Cl₂/MeOH gradients) or recrystallization (ethanol/water mixtures) .

Q. How to assess the compound’s potential as a ligand in metal-catalyzed reactions?

  • Experimental Workflow :

Coordination Studies : Conduct titration experiments with metal salts (e.g., Cu²⁺, Pd²⁺) using UV-Vis or fluorescence spectroscopy.

Catalytic Testing : Evaluate activity in cross-coupling reactions (e.g., Suzuki-Miyaura) under inert atmospheres .

  • Data Analysis : Compare turnover numbers (TON) and selectivity with control ligands (e.g., bipyridine) .

Data Reliability and Validation

Q. Why might analytical data from different sources conflict, and how to mitigate this?

  • Root Causes : Variations in sample preparation (e.g., drying time, solvent purity) or instrument calibration .
  • Best Practices :

  • Cross-validate results using orthogonal methods (e.g., NMR + LC-MS).
  • Reference certified standards (e.g., NIST-traceable materials) for quantitative assays .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-2-hydroxybenzene-1-carboximidamide hydrochloride
Reactant of Route 2
Reactant of Route 2
4-Chloro-2-hydroxybenzene-1-carboximidamide hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.